HDAC3 Selectivity Profile: BG45 vs. Pan-HDAC Inhibitors (LBH589/Panobinostat) in Cellular Acetylation Assays
BG45 demonstrates functional HDAC3 selectivity distinct from pan-HDAC inhibitors. In MM.1S multiple myeloma cells, BG45 dose-dependently induced acetylation of histone H2A, H3, and H4, but did not increase α-tubulin acetylation—a biomarker of HDAC6 inhibition. In contrast, the non-selective pan-HDAC inhibitor LBH589 (panobinostat) significantly triggered both histone and α-tubulin acetylation [1]. This differential acetylation pattern confirms that BG45 spares HDAC6 activity, whereas pan-HDAC inhibitors engage HDAC6 and class I HDACs indiscriminately.
| Evidence Dimension | HDAC6 engagement (α-tubulin acetylation) |
|---|---|
| Target Compound Data | No increase in α-tubulin acetylation at tested doses |
| Comparator Or Baseline | LBH589 (panobinostat): significant increase in α-tubulin acetylation |
| Quantified Difference | Qualitative binary difference (present vs. absent α-tubulin acetylation) |
| Conditions | MM.1S multiple myeloma cells; immunoblotting for acetylated α-tubulin and histones |
Why This Matters
This evidence demonstrates that BG45 provides isoform-specific HDAC3 targeting without engaging HDAC6, a property critical for studies requiring mechanistic dissection of class I HDAC versus HDAC6 contributions to cellular phenotypes.
- [1] Minami J, Suzuki R, Mazitschek R, Gorgun G, Ghosh B, Cirstea D, et al. Histone deacetylase 3 as a novel therapeutic target in multiple myeloma. Leukemia. 2014;28(3):680-689. doi:10.1038/leu.2013.231. PMID: 23913134. View Source
